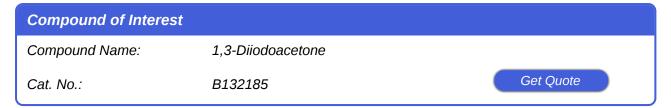


## Spectroscopic and Synthetic Profile of 1,3-Diiodopropan-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diiodopropan-2-one (also known as **1,3-diiodoacetone**), a halogenated ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra in public databases, this document combines reported synthetic methods with predicted and analogous spectral data to serve as a valuable resource for researchers.

### **Molecular Structure and Properties**

1,3-diiodopropan-2-one is a three-carbon ketone functionalized with iodine atoms at the alpha positions relative to the carbonyl group. This structure imparts significant reactivity, making it a useful intermediate in organic synthesis.

IUPAC Name: 1,3-diiodopropan-2-one Molecular Formula: C₃H₄I₂O Molecular Weight: 309.87 g/mol SMILES: O=C(CI)CI InChI Key: OKARNAREDZHGLR-UHFFFAOYSA-N

### **Synthesis Protocol**

An efficient synthesis of 1,3-diiodopropan-2-one has been developed from glycerol 1,3-dichlorohydrin.[1][2][3] The process involves a trans-iodination followed by an oxidation step. A detailed experimental protocol based on the work by Silva et al. is provided below.[1]



# Experimental Protocol: Synthesis of 1,3-Diiodopropan-2-one[1]

Step 1: Synthesis of 1,3-diiodopropan-2-ol

This step involves the trans-halogenation of a suitable precursor, such as 1,3-dichloropropan-2-ol, using an iodine source like potassium iodide supported on alumina (KI/Al<sub>2</sub>O<sub>3</sub>) under solvent-free conditions.[1]

Step 2: Oxidation to 1,3-diiodopropan-2-one

- To a round bottom flask, add periodic acid (H<sub>5</sub>IO<sub>6</sub>, 1.5 mmol) and acetonitrile (10 mL).
- Stir the resulting suspension for 15 minutes.
- Add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-diiodopropan-2-ol (1.0 mmol).
- The reaction mixture is left under vigorous stirring for 3 hours.
- Following the reaction, the heterogeneous mixture is filtered.
- The solvent is evaporated to yield a viscous brownish liquid.
- The liquid is then diluted with ether (20 mL) and washed with a 1% Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution (20 mL) to purify the product.

#### **Spectroscopic Data**

Direct experimental spectroscopic data for 1,3-diiodopropan-2-one is not readily available in public spectral databases. However, based on the known spectra of analogous compounds such as 1,3-dichloroacetone and 1,3-dibromoacetone, the expected spectral characteristics can be predicted.

#### Infrared (IR) Spectroscopy

The IR spectrum of 1,3-diiodopropan-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.



Table 1: Predicted Infrared Spectral Data for 1,3-Diiodopropan-2-one

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O	Stretch	1720 - 1740	Strong
C-H (CH <sub>2</sub> )	Stretch	2900 - 3000	Medium
C-I	Stretch	500 - 600	Medium-Strong

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The NMR spectra of 1,3-diiodopropan-2-one are predicted to be simple due to the molecule's symmetry.

A single peak is expected in the <sup>1</sup>H NMR spectrum, corresponding to the four equivalent protons of the two methylene groups. The chemical shift will be influenced by the adjacent carbonyl and iodo groups.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for 1,3-Diiodopropan-2-one

Protons	Multiplicity	Predicted Chemical Shift (δ, ppm)
-CH <sub>2</sub> I	Singlet	~ 4.0 - 4.5

Two distinct signals are anticipated in the <sup>13</sup>C NMR spectrum: one for the carbonyl carbon and another for the two equivalent methylene carbons.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for 1,3-Diiodopropan-2-one

Carbon	Predicted Chemical Shift (δ, ppm)	
C=O	~ 195 - 205	
-CH₂I	~ 5 - 15	



#### Mass Spectrometry (MS)

The mass spectrum of 1,3-diiodopropan-2-one would show the molecular ion peak and characteristic fragmentation patterns.

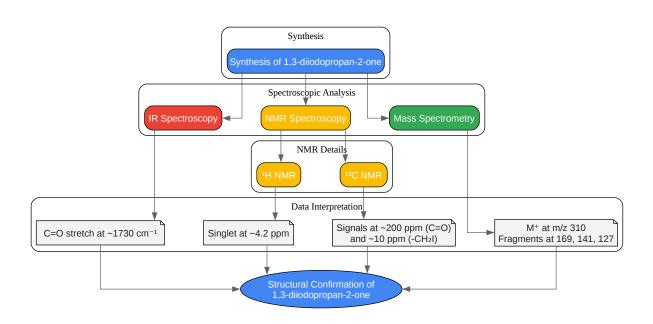
Table 4: Predicted Mass Spectrometry Data for 1,3-Diiodopropan-2-one

Fragment	Predicted m/z	Notes
[C <sub>3</sub> H <sub>4</sub> I <sub>2</sub> O] <sup>+</sup>	310	Molecular Ion (M+)
[C <sub>2</sub> H <sub>2</sub> IO] <sup>+</sup>	169	Loss of CH <sub>2</sub> I
[CH <sub>2</sub> I] <sup>+</sup>	141	Methylene iodide fragment
[1]+	127	lodine cation

# Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for identifying 1,3-diiodopropan-2-one using the described spectroscopic techniques.





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Caption: Workflow for the spectroscopic identification of 1,3-diiodopropan-2-one.

### **Applications**

- 1,3-diiodopropan-2-one and its halogenated analogs are utilized in various fields:
- Organic Synthesis: They serve as building blocks for the construction of diverse heterocyclic systems through S- and N-alkylation reactions.[1]
- Industrial Applications: It has been employed as a microbicide and algaecide for the treatment of industrial water.[1]



 Pharmaceutical Research: Halogenated ketones are intermediates in the synthesis of various pharmaceutically active compounds.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of 1,3-diiodopropan-2-one, which should aid researchers in their work with this and related compounds.

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